molecular formula C16H20O3 B1345397 cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-77-1

cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345397
CAS No.: 735275-77-1
M. Wt: 260.33 g/mol
InChI Key: VZVNBYJTQSHUPM-UHFFFAOYSA-N
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Description

cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is a chemical compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the specific application and context of use. For example, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • cis-4-[2-(4-Ethylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Comparison: Compared to similar compounds, cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to its specific structural features, such as the presence of the 4-methylphenyl group

Properties

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(9-5-12)16(18)19/h2-3,6-7,12,14H,4-5,8-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVNBYJTQSHUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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